molecular formula C18H28N2O3 B3010977 Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate CAS No. 1158750-76-5

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B3010977
CAS RN: 1158750-76-5
M. Wt: 320.433
InChI Key: PZYRMFLMFYMOPI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Application as a Key Intermediate

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. One significant example is its role in the synthesis of Vandetanib, a therapeutic agent. The compound is synthesized from piperidin-4-ylmethanol through multiple steps, including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Involvement in Anticancer Drug Synthesis

Another critical application is in the synthesis of small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the compound, is vital for creating these drugs. The synthesis process involves nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction, yielding a high overall yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Role in the Synthesis of Biologically Active Compounds

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate is also crucial in synthesizing other biologically active compounds like omisertinib (AZD9291). The synthesis process involves acylation, nucleophilic substitution, and reduction, with an optimized method yielding a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Contribution to Molecular Structure Studies

X-ray studies have shown the compound's significance in understanding molecular structures. For example, studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal insights into molecular packing and hydrogen bonding patterns in the crystal structure, which are pivotal for pharmaceutical development (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Application in Neuropharmacology

The compound is also explored in neuropharmacological research. An example includes the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a novel triple reuptake inhibitor, which potentially contributes to the treatment of neurological conditions (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRMFLMFYMOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

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